molecular formula C23H15Cl2N3O2 B14932005 N-(4-carbamoylphenyl)-2-(2,4-dichlorophenyl)quinoline-4-carboxamide

N-(4-carbamoylphenyl)-2-(2,4-dichlorophenyl)quinoline-4-carboxamide

Cat. No.: B14932005
M. Wt: 436.3 g/mol
InChI Key: XRZOWIAJTIYBPJ-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-2-(2,4-dichlorophenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-2-(2,4-dichlorophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach might include:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with an appropriate isocyanate or by amidation of a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-2-(2,4-dichlorophenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the quinoline or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-2-(2,4-dichlorophenyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound might exert its effects by inhibiting enzyme activity, binding to receptors, or intercalating into DNA, thereby disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known quinoline derivative used as an antimalarial drug.

    Quinoline-4-carboxamide derivatives: A class of compounds with diverse biological activities.

Uniqueness

N-(4-carbamoylphenyl)-2-(2,4-dichlorophenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C23H15Cl2N3O2

Molecular Weight

436.3 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-2-(2,4-dichlorophenyl)quinoline-4-carboxamide

InChI

InChI=1S/C23H15Cl2N3O2/c24-14-7-10-17(19(25)11-14)21-12-18(16-3-1-2-4-20(16)28-21)23(30)27-15-8-5-13(6-9-15)22(26)29/h1-12H,(H2,26,29)(H,27,30)

InChI Key

XRZOWIAJTIYBPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=CC=C(C=C4)C(=O)N

Origin of Product

United States

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